molecular formula C10H24N2 B1293941 1,2-Ethanediamine, N,N'-dibutyl- CAS No. 4013-95-0

1,2-Ethanediamine, N,N'-dibutyl-

Cat. No.: B1293941
CAS No.: 4013-95-0
M. Wt: 172.31 g/mol
InChI Key: YRGVKPIUZUOJSJ-UHFFFAOYSA-N
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Description

1,2-Ethanediamine, N,N’-dibutyl- is a chemical compound with the molecular formula C10H24N2. It belongs to the family of diamines and is commonly used in various industrial and scientific applications. This compound is known for its versatility and is utilized in fields such as drug development, manufacturing processes, and pollution management.

Preparation Methods

The synthesis of 1,2-Ethanediamine, N,N’-dibutyl- typically involves the reaction of ethylenediamine with butyl halides under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution of hydrogen atoms with butyl groups. The reaction conditions, including temperature and pressure, are carefully monitored to ensure the desired product is obtained with high purity .

Chemical Reactions Analysis

1,2-Ethanediamine, N,N’-dibutyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding amine oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of secondary amines.

    Substitution: It can undergo nucleophilic substitution reactions with halides or other electrophiles, leading to the formation of substituted derivatives.

Scientific Research Applications

1,2-Ethanediamine, N,N’-dibutyl- has several scientific research applications, including:

    Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of complex organic molecules.

    Biology: This compound is utilized in the study of enzyme inhibition and protein interactions.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: It is employed in the manufacturing of polymers, resins, and other industrial chemicals

Mechanism of Action

The mechanism of action of 1,2-Ethanediamine, N,N’-dibutyl- involves its interaction with molecular targets such as enzymes and receptors. It can form coordination complexes with metal ions, influencing various biochemical pathways. The compound’s ability to act as a chelating agent allows it to modulate the activity of metalloproteins and enzymes, thereby affecting cellular processes .

Comparison with Similar Compounds

1,2-Ethanediamine, N,N’-dibutyl- can be compared with other similar compounds such as:

    1,2-Ethanediamine, N,N’-dimethyl-: This compound has shorter alkyl chains and different chemical properties, making it less hydrophobic compared to 1,2-Ethanediamine, N,N’-dibutyl-.

    1,2-Ethanediamine, N,N’-diethyl-: This compound has intermediate alkyl chain lengths and exhibits different reactivity and solubility characteristics.

The uniqueness of 1,2-Ethanediamine, N,N’-dibutyl- lies in its longer butyl chains, which impart distinct hydrophobic properties and influence its interactions with other molecules.

Properties

IUPAC Name

N,N'-dibutylethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H24N2/c1-3-5-7-11-9-10-12-8-6-4-2/h11-12H,3-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRGVKPIUZUOJSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCCNCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H24N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7063263
Record name 1,2-Ethanediamine, N,N'-dibutyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7063263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4013-95-0
Record name N,N′-Dibutylethylenediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4013-95-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Ethanediamine, N1,N2-dibutyl-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Ethanediamine, N1,N2-dibutyl-
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Record name 1,2-Ethanediamine, N,N'-dibutyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N'-dibutylethylenediamine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Can you elaborate on the impact of N,N'-Dibutylethylenediamine on the properties and performance of these drug carriers?

A2: The incorporation of DBE directly influences the size, stability, and drug release profile of the nanocarriers. The hydrophobic interactions mediated by DBE at physiological pH contribute to the formation of larger aggregations, enhancing their accumulation in tumors through the enhanced permeation and retention (EPR) effect []. The pH-triggered switch in DBE's hydrophilicity enables controlled drug release. In acidic conditions, the protonation of DBE disrupts the hydrophobic interactions within the nanoparticle core, leading to disassembly and the release of the encapsulated drug. This pH-sensitive behavior ensures that the drug is primarily released within the tumor microenvironment, minimizing off-target effects and improving therapeutic efficacy.

Q2: Are there any studies demonstrating the effectiveness of these DBE-modified nanocarriers in preclinical models?

A3: While the provided abstracts do not delve into specific in vivo results, the research highlights the potential of these DBE-modified nanoparticles for enhanced chemotherapy. The ability of these systems to exploit the EPR effect for tumor accumulation and the acidic tumor microenvironment for triggered drug release suggests their promise for improved therapeutic outcomes []. Further preclinical studies are necessary to validate their efficacy and safety profiles in relevant animal models.

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